molecular formula C16H20N2 B3029553 alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile CAS No. 69774-36-3

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

Cat. No. B3029553
CAS RN: 69774-36-3
M. Wt: 240.34 g/mol
InChI Key: UVMUSKQGUXKWCB-UHFFFAOYSA-N
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Description

“alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” is a chemical compound with the molecular formula C16H20N2 . It is also known as 3,3’- (1,3-Phenylene)bis (2,2-dimethylpropanenitrile) or 1,3-Bis (2-cyano-2-methylpropyl)benzene . The compound appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The molecular structure of “alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” consists of 38 atoms: 20 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms .

It has a melting point range of 68.0 to 72.0 °C . The compound is soluble in methanol .

Scientific Research Applications

Nuclear Reaction Studies

Alpha particles, which share a similar structure with the compound , are used in nuclear reaction studies . They exhibit three important characteristics: scattering, ionization, and activation . These properties make them useful in investigating and improving material properties .

Medical Radionuclide Production

Alpha particles are also used in the production of medical radionuclides . This involves the activation of target materials, a process that could potentially be applicable to “alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” given its structural similarities .

Elemental Analysis

Alpha particles are used in elemental analysis . Given the structural similarities, it’s possible that “alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” could also be used in similar applications .

Materials Research

The compound could potentially be used in materials research, similar to alpha particles . This could involve investigating and improving the properties of various materials .

Synthesis of Bis-Chalcone

A bis-chalcone has been synthesized by the reaction of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in ethanolic NaOH at room temperature . This suggests that “alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” could potentially be used in similar chemical reactions .

Coordination Polymers

Based on MnSO4 and 3,3’-(((5-carboxy-1,3-phenylene)bis(oxy))dibenzoic acid (H3cpboda), six coordination polymers (CPs) were synthesized . This suggests that “alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” could potentially be used in the synthesis of coordination polymers .

Safety and Hazards

“alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-(2-cyano-2-methylpropyl)phenyl]-2,2-dimethylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-15(2,11-17)9-13-6-5-7-14(8-13)10-16(3,4)12-18/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMUSKQGUXKWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

CAS RN

69774-36-3
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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